molecular formula C18H15F4N3O B12244303 6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole

6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole

Cat. No.: B12244303
M. Wt: 365.3 g/mol
InChI Key: RHUMDAMBLSEBHR-UHFFFAOYSA-N
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Description

6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by the presence of a fluorine atom at the 6th position of the benzoxazole ring and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to achieve high yields and purity of the target compound. The structure of the synthesized compounds is confirmed using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its pharmacokinetic properties and biological activity. The combination of these functional groups contributes to its stability, lipophilicity, and ability to interact with various biological targets.

Properties

Molecular Formula

C18H15F4N3O

Molecular Weight

365.3 g/mol

IUPAC Name

6-fluoro-3-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1,2-benzoxazole

InChI

InChI=1S/C18H15F4N3O/c19-12-3-4-13-15(10-12)26-24-16(13)11-5-8-25(9-6-11)17-14(18(20,21)22)2-1-7-23-17/h1-4,7,10-11H,5-6,8-9H2

InChI Key

RHUMDAMBLSEBHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C4=C(C=CC=N4)C(F)(F)F

Origin of Product

United States

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